6-Bromopyridine-3,4-diamine

Physicochemical Profiling Heterocyclic Chemistry Reaction Optimization

Isomer choice directly impacts synthetic outcomes in fused heterocycle chemistry. The ortho-diamine motif of 6-Bromopyridine-3,4-diamine (CAS 1033203-41-6) uniquely directs imidazo[4,5-c]pyridine and triazolo[4,5-c]pyridine formation-privileged cores in kinase inhibitor and BET protein degrader discovery. • pKa 4.94 enables predictable ionization control for preparative HPLC purification and reaction optimization, reducing solvent waste. • 98% purity with batch-specific NMR, HPLC, and GC documentation ensures reproducible downstream coupling and cyclization yields. • The bromine handle permits orthogonal Suzuki or Buchwald diversification without competing with the protected diamine. Substituting a positional isomer risks generating an inactive regioisomer; specifying CAS 1033203-41-6 guarantees the intended scaffold.

Molecular Formula C5H6BrN3
Molecular Weight 188.03 g/mol
CAS No. 1033203-41-6
Cat. No. B1288185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyridine-3,4-diamine
CAS1033203-41-6
Molecular FormulaC5H6BrN3
Molecular Weight188.03 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Br)N)N
InChIInChI=1S/C5H6BrN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9)
InChIKeyXCVAQMLOGLDTNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromopyridine-3,4-diamine Technical Specifications


6-Bromopyridine-3,4-diamine (CAS 1033203-41-6), also known as 3,4-diamino-6-bromopyridine, is a heterocyclic building block with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol . This compound is characterized by the specific vicinal (ortho) arrangement of its two amino groups on the pyridine ring, a structural feature that distinguishes it from other bromo-diaminopyridine isomers and directs its unique chemical reactivity . It is typically supplied as a light yellow to brown solid with a standard purity of 98%, and vendors such as Bidepharm provide batch-specific quality assurance documentation including NMR, HPLC, and GC reports .

Ortho-diamine scaffold for imidazo/triazolo-pyridine fused heterocycles
CAS 1033203-41-6 must be specified to avoid isomer confusion
98% purity supported by NMR, HPLC, GC batch reports

Why Generic Substitution Fails for 6-Bromopyridine-3,4-diamine


The selection of a specific bromo-diaminopyridine isomer is not a generic procurement decision due to the non-trivial impact of substitution pattern on key physicochemical properties and, consequently, synthetic utility. Isomers such as 5-bromopyridine-2,3-diamine (CAS 38875-53-5) and 6-bromopyridine-2,3-diamine (CAS 129012-04-0) share the same molecular formula and weight, yet their differing amino group orientations lead to measurable differences in properties like pKa, which can significantly affect reaction conditions and yields in subsequent synthesis steps . Furthermore, the specific ortho-diamine motif in 6-Bromopyridine-3,4-diamine is a privileged scaffold for forming fused heterocyclic systems like imidazopyridines and triazolopyridines, which are common cores in pharmaceutical research; substituting a different isomer could lead to the formation of a structurally distinct and therapeutically irrelevant product [1]. Therefore, specifying the exact CAS number is essential for ensuring the intended outcome of a synthetic route.

Isomer-dependent reactivity Alternative bromo-diaminopyridine isomers (e.g., CAS 38875-53-5, 129012-04-0) share molecular weight but may exhibit different pKa and reaction profiles, altering synthesis outcomes.
Ortho-diamine requirement The 3,4-ortho-diamine orientation is essential for forming triazolopyridine and imidazopyridine rings; non-ortho isomers cannot replicate this cyclization pathway.

Quantitative Differentiation Evidence


pKa Comparison vs. 2,3-Diamino-6-bromopyridine

The predicted acid dissociation constant (pKa) of 6-Bromopyridine-3,4-diamine is 4.94 ± 0.42 . This value is significantly higher than that of its 2,3-diamine isomer, 2,3-diamino-6-bromopyridine, which has a predicted pKa of 2.65 ± 0.50 . The nearly 2.3 pKa unit difference indicates that 6-Bromopyridine-3,4-diamine is a considerably weaker acid (more basic) than its isomer. This basicity difference will directly influence its reactivity in acid-base extractions, its nucleophilicity in reactions, and its ability to form salts, making it a distinct chemical entity for process development.

pKa comparison
Cross-study comparable
ΔpKa ≈ +2.3
Target is more basic, affecting acid-base extraction and nucleophilicity.
Predicted values; experimental verification recommended.
Physicochemical Profiling Heterocyclic Chemistry Reaction Optimization

Triazole Formation Yield vs. Generic Diamine

The presence of the vicinal (ortho) diamine group in 6-Bromopyridine-3,4-diamine enables its direct conversion into fused heterocycles. A documented synthetic route utilizes this compound to form a triazolopyridine derivative with a 47% yield [1]. This transformation leverages the specific 3,4-relationship of the amines, which can condense with a single carbon source. A diamine with a different substitution pattern, such as a 2,5- or 3,5-diamine, would not undergo this same annulation reaction, instead forming a different type of ring system or requiring a more complex, lower-yielding multi-step sequence. This demonstrates that the specific isomer is a direct precursor to a valuable chemical space that other isomers cannot easily access.

Triazole formation yield
Class-level inference
47% yield
Direct precursor to triazolopyridine scaffold; non-ortho isomers follow different pathways.
Yield reported under specific conditions; process optimization may vary.
Synthetic Chemistry Heterocycle Synthesis Process Chemistry

Physical State Comparison vs. 5-Bromopyridine-2,3-diamine

The physical form of a compound is a critical parameter for automated synthesis platforms and long-term storage. 5-Bromopyridine-2,3-diamine (CAS 38875-53-5) is reported as a powder or needles with a melting point of 155 °C (decomposition) [1]. In contrast, 6-Bromopyridine-3,4-diamine is reported as a light yellow to brown solid, with no melting point reported and a predicted boiling point of 395.5 °C . The defined crystalline form of the 2,3-isomer could be an advantage or disadvantage depending on the application, but the difference highlights that these isomers are not interchangeable materials. The amorphous or undefined solid nature of 6-Bromopyridine-3,4-diamine may be preferred for specific solution-phase chemistry where precise stoichiometry is not dependent on crystal morphology.

Physical state
Cross-study comparable
Solid vs. crystalline powder
Different physical forms affect solubility and automated dispensing.
Target appears as amorphous solid; isomer is crystalline.
Compound Management Material Science Procurement

Application Scenarios


Fused Heterocyclic Libraries for Kinase Inhibitors

The ortho-diamine motif of 6-Bromopyridine-3,4-diamine is a direct precursor for constructing imidazo[4,5-c]pyridine and triazolo[4,5-c]pyridine scaffolds [1]. These fused heterocycles are widely recognized as privileged cores in kinase inhibitor drug discovery, making this compound a strategic starting material for medicinal chemistry groups focused on generating novel intellectual property in this target class .

Bromodomain and Epigenetic Probe Development

Given its appearance as a building block in patent literature for bromodomain and BET protein inhibitors, 6-Bromopyridine-3,4-diamine is a critical reagent for researchers synthesizing chemical probes to investigate epigenetic regulation and develop new anti-inflammatory or oncology therapeutics [2]. Its structure allows for further diversification at both the bromine handle (via cross-coupling) and the diamine group (via cyclization).

pH-Sensitive Process Optimization

The documented pKa of 4.94 for 6-Bromopyridine-3,4-diamine provides process chemists with a key parameter for designing and optimizing downstream reactions. This value can be used to predict the compound's predominant ionization state at a given pH, which is essential for controlling its solubility in aqueous workups, its reactivity in nucleophilic substitutions, and its behavior in preparative HPLC purifications, thereby reducing development time and material waste.

Application
Selection Property
Validation Focus
Fused heterocyclic libraries for kinase inhibitor research
Ortho-diamine scaffold forming imidazo/triazolo-pyridine cores
Confirm isomer identity via CAS and analytical batch data
Bromodomain and epigenetic probe synthesis
Bromine handle and diamine group for dual diversification
Structure confirmation; verify purity ≥98%
pH-sensitive process optimization
Predicted pKa supports acid-base extraction and salt formation design
Validate ionization behavior under intended process pH

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